Ethyl 4-(ethylthiocarbamoylamino)benzoate
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Overview
Description
Ethyl 4-(ethylthiocarbamoylamino)benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylthiocarbamoylamino group attached to a benzoate moiety. Its molecular formula is C12H16N2O2S, and it is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(ethylthiocarbamoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl group.
Esterification: The intermediate product is then esterified to form the ethyl ester of 4-aminobenzoic acid.
Thiocarbamoylation: Finally, the esterified product is reacted with ethyl isothiocyanate to introduce the ethylthiocarbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous-flow synthesis techniques to enhance yield and efficiency. These methods are characterized by their high total yields, mild reaction conditions, and simple operations .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(ethylthiocarbamoylamino)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiocarbamoyl group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(ethylthiocarbamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
Ethyl 4-(ethylthiocarbamoylamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate structure but different functional groups.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a similar benzoate core but different substituents.
Uniqueness: this compound is unique due to its specific ethylthiocarbamoylamino group, which imparts distinct chemical and biological properties compared to other benzoate derivatives .
Comparison with Similar Compounds
- Benzocaine
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
This comprehensive overview highlights the significance of ethyl 4-(ethylthiocarbamoylamino)benzoate in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
19340-42-2 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 4-(ethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-3-13-12(17)14-10-7-5-9(6-8-10)11(15)16-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
InChI Key |
WIGNKAZCTOXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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